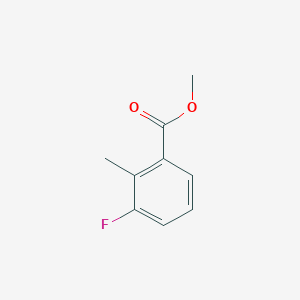

Methyl 3-fluoro-2-methylbenzoate

Description

Methyl 3-fluoro-2-methylbenzoate (CAS 230301-81-2) is a fluorinated aromatic ester with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol. It features a benzoate backbone substituted with a fluorine atom at the 3-position and a methyl group at the 2-position. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and fine chemicals due to the fluorine atom’s ability to enhance metabolic stability and lipophilicity .

Properties

IUPAC Name |

methyl 3-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIXEVSMQRBBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617709 | |

| Record name | Methyl 3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230301-81-2 | |

| Record name | Methyl 3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 3-fluoro-2-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds and in the study of enzyme mechanisms. Medicine: The compound is utilized in the development of pharmaceuticals, including potential therapeutic agents. Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-fluoro-2-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Positional Isomers

Positional isomers of Methyl 3-fluoro-2-methylbenzoate differ in the substitution pattern of the fluorine and methyl groups on the benzene ring. Key examples include:

Key Findings :

Homologs: Ethyl 3-fluoro-2-methylbenzoate

Ethyl 3-fluoro-2-methylbenzoate (CAS 114312-57-1) is the ethyl ester analog with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol .

Key Differences :

Sodium Salt Derivative

It is used in industrial applications, such as coal seam gas extraction, where ionic forms improve compatibility with aqueous systems .

| Property | This compound | Sodium 3-fluoro-2-methylbenzoate |

|---|---|---|

| Solubility in Water | Low | High (ionic nature) |

| Reactivity | Ester hydrolysis under acidic/basic conditions | Stable in aqueous media |

Fluorinated Benzofuran Analogs

These are used in pharmaceuticals and exhibit distinct reactivity due to the fused oxygen heterocycle .

Biological Activity

Methyl 3-fluoro-2-methylbenzoate (CAS No. 230301-81-2) is an organic compound characterized by its unique molecular structure, which includes a methyl group and a fluorine atom attached to a benzoate framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemical development, due to its potential biological activities.

- Molecular Formula : C₉H₉FO₂

- Molecular Weight : 168.17 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC1=C(C=CC=C1F)C(=O)O

Biological Activity

Research into the biological activity of this compound reveals potential pharmacological effects, although comprehensive studies are still limited. The following sections summarize the current findings regarding its biological activity.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features often exhibit significant anticancer properties. For instance, a methyl scanning approach was employed in related compounds to enhance their biological activity against cancer cells. This method involves modifying the structure minimally to improve binding affinity and potency against specific targets, such as mitochondrial ATP synthase .

Local Anesthetic Effects

In the context of local anesthetics, derivatives of benzoate compounds have shown promising results. Research has demonstrated that certain synthesized benzoate analogs possess effective local anesthetic properties, suggesting that this compound may also exhibit similar effects due to its structural characteristics .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for predicting its pharmacological effects. The presence of the fluorine atom is hypothesized to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Comparison Table of Related Compounds

| Compound Name | CAS Number | Similarity (%) | Biological Activity |

|---|---|---|---|

| Methyl 3-fluoro-4-methylbenzoate | 87808488 | 94 | Anticancer |

| Ethyl 6-amino-3-fluoro-2-methylbenzoate | 1108668-19-4 | 98 | Potential herbicide |

| Ethyl 3-amino-6-fluoro-2-methylbenzoate | 131363456 | 96 | Antimicrobial |

Case Studies and Research Findings

- Anticancer Activity : A study focused on the synthesis of methylated analogs of peptidic natural products showed that structural modifications could significantly enhance anticancer efficacy. The most potent analogs demonstrated improved stability and hydrophobicity, which are critical factors for effective drug design .

- Local Anesthetic Evaluation : In experiments evaluating local anesthetic effects, several benzoate derivatives were tested for their efficacy in surface anesthesia and infiltration anesthesia. Compounds similar to this compound exhibited low toxicity while maintaining effective anesthetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.